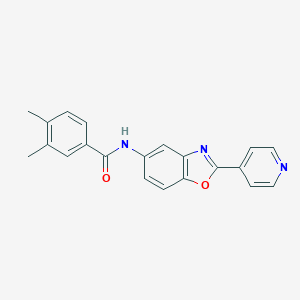![molecular formula C17H16Cl2N2O2 B278591 N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anticancer properties. It was first synthesized in 2000 and has since been used in various scientific research studies to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 works by inhibiting the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation, immunity, and cell survival. It does this by blocking the phosphorylation of IκBα, a protein that inhibits NF-κB activation, leading to the accumulation of IκBα in the cytoplasm and preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of cell proliferation, and the induction of apoptosis. It has also been shown to have anti-oxidant properties and to inhibit the expression of various genes involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition, which allows for the selective targeting of this pathway without affecting other signaling pathways. However, one of the limitations of using N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are numerous future directions for the study of N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082, including the investigation of its potential therapeutic applications in various diseases, such as cancer, inflammatory bowel disease, and rheumatoid arthritis. Additionally, further research is needed to understand the molecular mechanisms underlying its anti-inflammatory and anticancer properties, as well as to develop more effective formulations for its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 involves several steps, starting with the reaction between 2,5-dichlorobenzoic acid and 3-aminobenzoylbutyric acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified through recrystallization to obtain N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 in its final form.
Applications De Recherche Scientifique
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. It has also been studied for its potential anticancer properties and has been shown to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide |
|---|---|
Formule moléculaire |
C17H16Cl2N2O2 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-2-4-16(22)20-12-5-3-6-13(10-12)21-17(23)14-9-11(18)7-8-15(14)19/h3,5-10H,2,4H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
CAHOODNELLLAQU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)

![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)

![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)